2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid is an organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid functional group attached to a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the partial hydrogenation of a naphthyridine precursor, followed by chlorination and esterification reactions . The reaction conditions often involve the use of organic solvents such as methanol, ethanol, and dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the naphthyridine ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as:
- 2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylic acid
- 6-methyl-1,6-naphthyridine-3-carboxylic acid
- 7,8-dihydro-1,6-naphthyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-13-3-2-8-6(5-13)4-7(10(14)15)9(11)12-8/h4H,2-3,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVJYQAUYRBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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